1-Cyclopropylpiperazin-2-one

Description

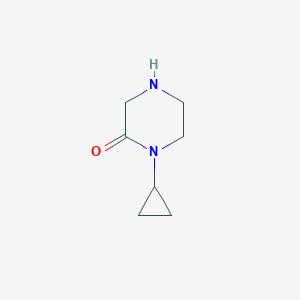

1-Cyclopropylpiperazin-2-one (CAS: 1803584-95-3) is a piperazine derivative featuring a cyclopropyl group substituted at the 1-position of the piperazin-2-one ring. Its molecular formula is C₇H₁₃ClN₂O when in hydrochloride salt form, with a purity of 95% as a commercial building block . The cyclopropyl moiety is known to enhance metabolic stability and modulate lipophilicity, making such derivatives attractive in drug discovery for central nervous system (CNS) disorders, antimicrobial agents, or kinase inhibitors .

Properties

IUPAC Name |

1-cyclopropylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-8-3-4-9(7)6-1-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPXCDLNZHHGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696764 | |

| Record name | 1-Cyclopropylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907972-23-0 | |

| Record name | 1-Cyclopropylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

One established method involves starting from 4-(cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester. The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid under mild conditions. The resulting free amine is then reacted with an acid chloride to form the corresponding salt, specifically 1-cyclopropanecarbonylpiperazine hydrochloride. This method is characterized by:

- Use of readily available raw materials

- Mild reaction conditions

- Environmentally friendly and economic process

- High product purity and yield

- Suitability for industrial-scale production

Process Details

- Deprotection: Treatment with trifluoroacetic acid removes the Boc group from the protected piperazine derivative.

- Salt Formation: The free amine reacts with an acid chloride (e.g., hydrochloric acid chloride) to form the hydrochloride salt.

- Purification: Crystallization is employed to isolate the pure salt.

Advantages

- The process is concise and avoids harsh conditions.

- High purity and yield make it attractive for pharmaceutical applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc deprotection | Trifluoroacetic acid, mild temp. | Removal of Boc protecting group |

| Salt formation | Acid chloride addition | Formation of hydrochloride salt |

| Crystallization | Suitable solvent | Pure, high-yield product |

This method is documented in patent CN111116514A and is widely regarded for industrial feasibility.

Ring-Closure Reaction of Organic Dihalides with Reductive Agents in Alcoholic Solvent (Related Cyclopropane Intermediate Preparation)

A highly efficient and industrially scalable method for preparing cyclopropane-containing intermediates, which can be precursors to compounds like 1-Cyclopropylpiperazin-2-one, involves:

- Ring-closure reaction of organic dihalides (e.g., dibromoneopentyl glycol) with reductive agents (preferably zinc powder) in alcoholic solvents (ethanol preferred).

- Reaction conditions: temperature 25–100 °C (optimal ~65 °C), reaction time 2–8 hours (optimal ~6 hours).

- Post-reaction treatment with ammonia for solid-liquid separation.

- Filtration and distillation/rectification to isolate the product.

Industrial Scale Example

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol (500 g) | Ethanol (900 kg) |

| Organic dihalide | Dibromoneopentyl glycol (250 g) | Dibromoneopentyl glycol (500 kg) |

| Reductive agent | Zinc powder (70 g, 320 mesh) | Zinc powder (135 kg, 320 mesh) |

| Reaction temperature | 60 °C | 60 °C |

| Reaction time | ~6 hours | ~4 hours (3 hours addition + 1 hour reflux) |

| Ammonia treatment | 50 g at 20 °C, 1.5 hours | 90 kg at 20 °C, 2 hours |

| Yield | 92% | 92.7% |

| Purity (GC content) | 98% | 98% |

This method yields high purity (>98%) and high yield (>90%) products with good safety and environmental profiles. It is described in patent CN102757311A and is suitable for scale-up production.

Summary Table of Preparation Methods for this compound and Related Intermediates

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(Cyclopropanecarbonyl)piperazine tert-butyl ester | Trifluoroacetic acid, acid chloride, crystallization | High (not specified) | High (not specified) | Lab to industrial | Mild, concise, environmentally friendly |

| 2 | Cyclopropylamine + 2,3-dimethylbutanone | Reflux, catalyst, purification | Not specified | Not specified | Lab scale | For related piperidine derivatives |

| 3 | Dibromoneopentyl glycol + zinc powder + ethanol | Ring-closure at 60–65 °C, ammonia treatment | ~92 | 98 | Industrial | High yield, scalable, safe, economic |

Detailed Research Findings and Analysis

The Boc deprotection and salt formation method (Method 1) offers a straightforward synthetic route to 1-cyclopropanecarbonylpiperazine hydrochloride, a close analog or precursor to this compound, with industrial applicability due to mild conditions and high purity products.

The cyclization approach (Method 2) emphasizes the utility of cyclopropylamine in constructing cyclopropyl-substituted nitrogen heterocycles but lacks detailed yield and purity data specific to this compound.

The ring-closure reaction with reductive agents (Method 3) is a robust, scalable approach to cyclopropane intermediates that can be leveraged for synthesizing this compound or its derivatives. The process parameters are well-optimized for industrial use, balancing reaction time, temperature, and reagent ratios to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

HIV-1 Protease Inhibitors

One of the most notable applications of 1-cyclopropylpiperazin-2-one is in the design of inhibitors for HIV-1 protease. Studies have demonstrated that compounds incorporating cyclopropyl groups exhibit potent inhibitory activity against HIV-1 protease, which is crucial for viral replication.

- Research Findings : A series of piperidine analogues were synthesized, where the cyclopropyl group served as a hydrophobic P1'-ligand. These compounds showed impressive activity with IC50 values ranging from submicromolar to nanomolar concentrations, with some derivatives achieving IC50 values as low as 3.61 nM against wild-type HIV-1 protease .

- Molecular Interactions : Molecular docking studies revealed that the cyclopropyl group facilitates favorable van der Waals interactions within the active site of the protease, enhancing binding affinity and inhibitory potency .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The compound has also been explored as a potential DPP-IV inhibitor, which is significant for managing type 2 diabetes mellitus.

- Synthesis and Activity : Research indicates that piperidine derivatives containing cyclopropyl moieties can be synthesized to create novel DPP-IV inhibitors. One study highlighted that these derivatives exhibited significant inhibition of DPP-IV at various concentrations, although their potency was found to be less than that of established inhibitors like Alogliptin .

Cancer Treatment

Another promising application involves the use of piperidinone derivatives, including this compound, as MDM2 inhibitors for cancer therapy.

- Mechanism : These compounds work by disrupting the interaction between MDM2 and p53, a critical pathway in tumor suppression. The ability to bind MDM2 effectively positions these derivatives as potential therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds derived from this compound.

| Compound | Target | IC50 Value | Key Structural Features |

|---|---|---|---|

| Compound 22a | HIV-1 Protease | 3.61 nM | Cyclopropyl group, piperidine P2-ligand |

| Compound C | DPP-IV | Not specified | Cyclopropyl moiety on piperidine |

| Piperidinone Derivative | MDM2 | Not specified | Piperidinone scaffold |

Case Study on HIV Inhibition

A study focused on synthesizing various piperidine derivatives containing cyclopropyl groups to evaluate their inhibitory effects on HIV-1 protease. The results indicated that specific substitutions on the piperidine ring significantly influenced inhibitory potency and selectivity against resistant strains of HIV .

Case Study on DPP-IV Inhibition

In another investigation, researchers synthesized a series of aminopiperidine derivatives featuring cyclopropyl rings and assessed their DPP-IV inhibitory activity. These compounds demonstrated moderate inhibition compared to established drugs, suggesting potential for further optimization in drug design .

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key parameters of 1-cyclopropylpiperazin-2-one and analogous piperazine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound hydrochloride | 1803584-95-3 | C₇H₁₃ClN₂O | 180.65 | 95% | Cyclopropyl, piperazinone, HCl salt |

| 1-Cyclopropyl-2-(piperazin-1-yl)-ethan-1-one dihydrochloride | 1306604-85-2 | C₉H₁₈Cl₂N₂O | 241.16 | N/A | Cyclopropyl, ethanone, 2×HCl |

| 1-(1-o-Tolylcyclopropyl)piperazine | 1245645-14-0 | C₁₄H₂₀N₂ | 216.32 | N/A | o-Tolyl, cyclopropyl, piperazine |

| 3-(Pyridin-2-yl)piperazin-2-one | N/A | C₉H₁₁N₃O | 177.21 | N/A | Pyridin-2-yl, piperazinone |

Key Observations :

- Hydrochloride Salts: The hydrochloride (HCl) and dihydrochloride forms of 1-cyclopropyl derivatives (e.g., CAS 1803584-95-3 and 1306604-85-2) exhibit improved aqueous solubility compared to non-salt forms, critical for bioavailability in drug formulations .

- Pyridin-2-yl substitution (3-(Pyridin-2-yl)piperazin-2-one) introduces aromaticity and hydrogen-bonding capacity, which may improve target binding in kinase inhibitors .

- Molecular Weight : The dihydrochloride derivative (CAS 1306604-85-2) has a higher molecular weight (241.16 g/mol) due to additional chlorine atoms, impacting pharmacokinetic properties like diffusion rates .

Biological Activity

1-Cyclopropylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a cyclopropyl group attached. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of HIV-1 protease. A series of piperidine analogues, including derivatives of this compound, were synthesized and evaluated for their inhibitory activity against HIV-1 protease. The most potent compounds exhibited half-maximal inhibitory concentration (IC50) values below 20 nM, indicating strong antiviral properties .

Table 1: Inhibitory Activity of Piperazine Derivatives Against HIV-1 Protease

| Compound | IC50 (nM) | Wild-type Inhibition (%) | DRV-resistant Inhibition (%) |

|---|---|---|---|

| 22a | 3.61 | 42 | 26 |

| 24a | - | 16 | 8 |

| 24b | - | 12 | 7 |

The compound 22a , which includes a cyclopropyl moiety, demonstrated the most remarkable activity, suggesting that the cyclopropyl group enhances binding affinity to the enzyme .

Anticancer Activity

In addition to its antiviral effects, this compound has been studied for its anticancer properties. Research indicates that cyclopropyl-containing compounds can induce tubulin polymerization, a mechanism similar to that of established chemotherapeutics like Taxol. The ability to stabilize microtubules is crucial for inhibiting cancer cell proliferation .

Case Study: Epothilone Analogues

A study on epothilone analogues revealed that modifications to the epothilone structure could lead to varying degrees of cytotoxicity against tumor cells. The introduction of cyclopropyl groups was shown to influence the biological activity significantly, emphasizing the importance of structural modifications in drug design .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites on enzymes such as HIV-1 protease.

- Microtubule Stabilization : Similar action to taxanes in cancer therapy.

- Receptor Interaction : Potential modulation of neurotransmitter receptors due to its piperazine structure.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence and position of substituents on the piperazine ring significantly affect biological activity. For instance:

- Cyclopropyl Substitution : Enhances binding affinity and selectivity towards HIV-1 protease.

- Piperidine Variants : Different piperidine derivatives showed varied potency, suggesting that small changes can lead to significant differences in activity .

Table 2: Summary of Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl | Increased potency |

| Aromatic groups | Variable; affects selectivity |

| Alkyl substitutions | Generally reduced activity |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.